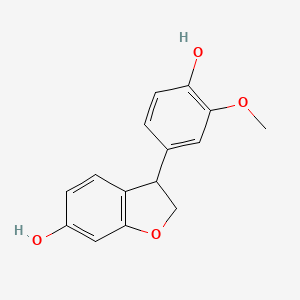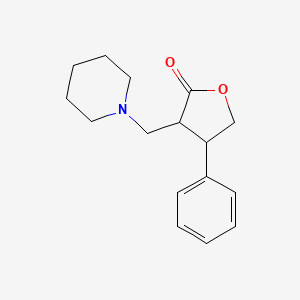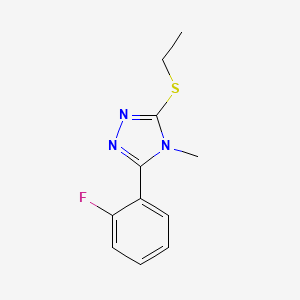
3-(Ethylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an ethylthio group, a fluorophenyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with ethylthiourea in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted triazoles
Aplicaciones Científicas De Investigación
3-(Ethylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(Ethylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylthio and fluorophenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole
- 3-(Ethylthio)-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
- 3-(Ethylthio)-5-(2-fluorophenyl)-4-ethyl-4H-1,2,4-triazole
Uniqueness
3-(Ethylthio)-5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. The presence of both the ethylthio and fluorophenyl groups can confer distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity compared to similar compounds.
Propiedades
Número CAS |
116850-46-5 |
|---|---|
Fórmula molecular |
C11H12FN3S |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-5-(2-fluorophenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C11H12FN3S/c1-3-16-11-14-13-10(15(11)2)8-6-4-5-7-9(8)12/h4-7H,3H2,1-2H3 |
Clave InChI |
WMKIGWHSLMCKPM-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(N1C)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



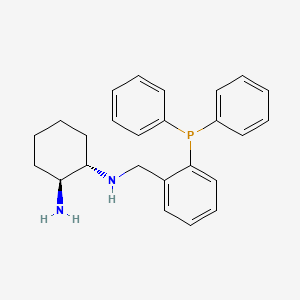

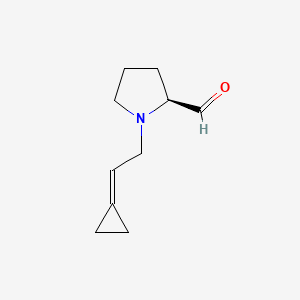
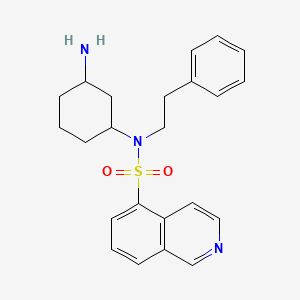


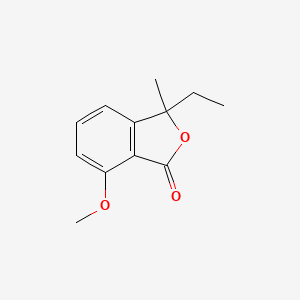
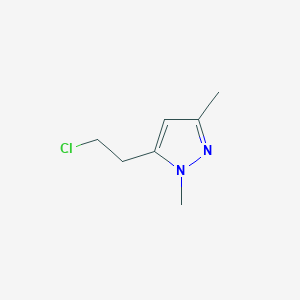
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
